molecular formula C12H22O B14607684 3-Ethenyl-3,7-dimethyloct-6-en-2-ol CAS No. 57813-24-8

3-Ethenyl-3,7-dimethyloct-6-en-2-ol

Cat. No.: B14607684
CAS No.: 57813-24-8
M. Wt: 182.30 g/mol
InChI Key: OBYJLRTUJBXVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-3,7-dimethyloct-6-en-2-ol is an organic compound with the molecular formula C12H22O. It is a member of the class of compounds known as terpenoids, which are derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes an ethenyl group, two methyl groups, and a hydroxyl group attached to an octene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-3,7-dimethyloct-6-en-2-ol can be achieved through various synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-3,7-dimethyloct-6-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethenyl-3,7-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethenyl-3,7-dimethyloct-6-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ethenyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-6-en-1-ol: Similar structure but with a hydroxyl group at a different position.

    3,7-Dimethyloct-2-en-1-ol: Similar structure but with a double bond at a different position.

    3,7-Dimethyloct-6-en-1-yl palmitate: An ester derivative with a palmitate group.

Uniqueness

3-Ethenyl-3,7-dimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethenyl group provides additional reactivity compared to similar compounds, making it valuable in various synthetic and research applications .

Properties

CAS No.

57813-24-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-ethenyl-3,7-dimethyloct-6-en-2-ol

InChI

InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3

InChI Key

OBYJLRTUJBXVCV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CCC=C(C)C)C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.